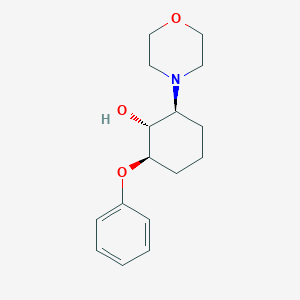
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol is a chiral compound with a unique structure that includes a morpholine ring, a phenoxy group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol typically involves the following steps:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a series of reactions starting from cyclohexanone. This may involve reduction reactions using reagents such as sodium borohydride.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the cyclohexanol core.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the cyclohexanol core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups present.
Substitution: The phenoxy and morpholine groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol involves its interaction with specific molecular targets. The morpholine ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6R)-Papayanal: A compound with a similar stereochemistry but different functional groups.
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral compound with different structural features.
Uniqueness
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol is unique due to its combination of a morpholine ring, phenoxy group, and cyclohexanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
108661-67-2 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol |
InChI |
InChI=1S/C16H23NO3/c18-16-14(17-9-11-19-12-10-17)7-4-8-15(16)20-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t14-,15+,16+/m0/s1 |
InChI Key |
FHHGKBRAWKGWJG-ARFHVFGLSA-N |
SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCOCC3 |
Canonical SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
Synonyms |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxy-cyclohexan-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)

![2-[(2-Nitrophenyl)methylideneamino]guanidine](/img/structure/B217612.png)
![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)


![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)

![6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217667.png)




